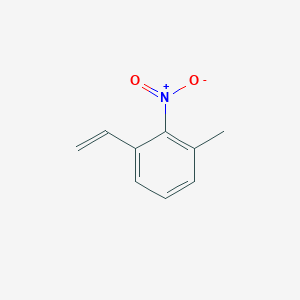![molecular formula C8H10O4 B13149836 [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 5-oxooxolan ring and a 2-methylprop-2-enoate group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate typically involves the esterification of 5-oxooxolan-3-yl with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate: shares similarities with other esters such as methyl acrylate and ethyl acrylate.
This compound: is also comparable to other oxolan derivatives like 5-oxooxolan-3-yl acetate.
Uniqueness
- The compound’s stereochemistry (3R configuration) also contributes to its unique behavior in chemical reactions and biological interactions.
This compound: is unique due to its specific combination of the 5-oxooxolan ring and the 2-methylprop-2-enoate group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3/t6-/m1/s1 |
Clé InChI |
ZROFAXCQYPKWCY-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=C)C(=O)O[C@@H]1CC(=O)OC1 |
SMILES canonique |
CC(=C)C(=O)OC1CC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





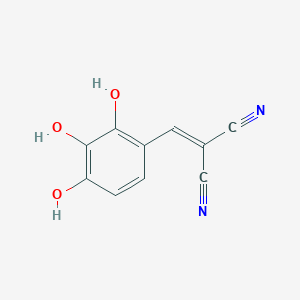
![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
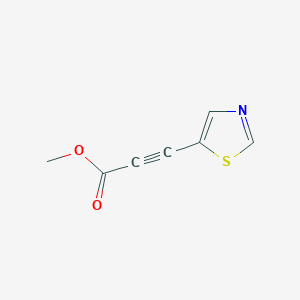
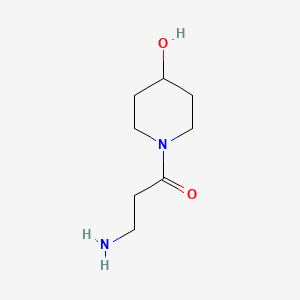

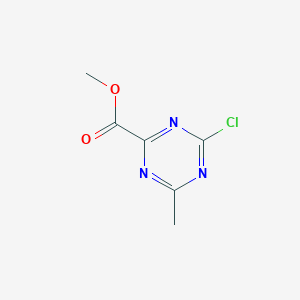
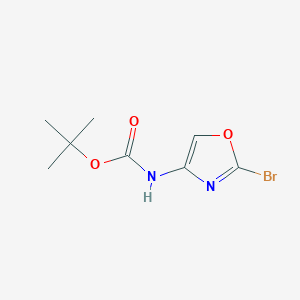
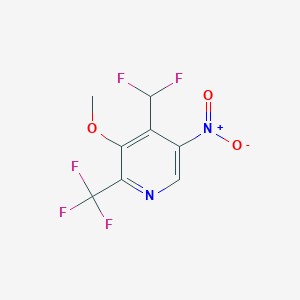
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
